molecular formula C17H14Cl2IN3O2 B3855833 3-{N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide

3-{N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide

Cat. No.: B3855833
M. Wt: 490.1 g/mol
InChI Key: GTGWQLARRACKMW-UFFVCSGVSA-N
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Description

3-{N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound, in particular, is characterized by the presence of dichlorophenyl and iodophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-iodophenylhydrazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting hydrazone is then subjected to further purification steps, such as recrystallization, to obtain the final compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the compound meets the required quality standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-{N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazones with different functional groups.

Scientific Research Applications

3-{N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, the presence of the dichlorophenyl and iodophenyl groups allows the compound to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can modulate its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide stands out due to the presence of both dichlorophenyl and iodophenyl groups, which impart unique chemical and biological properties. These groups enhance the compound’s ability to form stable complexes and engage in diverse chemical reactions, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-(4-iodophenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2IN3O2/c18-12-2-1-11(15(19)9-12)10-21-23-17(25)8-7-16(24)22-14-5-3-13(20)4-6-14/h1-6,9-10H,7-8H2,(H,22,24)(H,23,25)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGWQLARRACKMW-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide
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3-{N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide
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3-{N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide
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3-{N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide
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3-{N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide
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3-{N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide

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